Differential Lipophilicity (Predicted logP) of 3-(Propylsulfanyl)oxolane vs. 3-(Methylsulfanyl)oxolane and 3-(Ethylsulfanyl)oxolane
Computationally predicted logP (octanol–water partition coefficient) values for 3-alkylsulfanyl-oxolanes systematically increase with alkyl chain length. Using consensus prediction algorithms (ALOGPS 2.1), the predicted logP for 3-(propylsulfanyl)oxolane is approximately 2.3 (±0.3), compared to approximately 1.7 (±0.3) for 3-(ethylsulfanyl)oxolane and approximately 1.1 (±0.3) for 3-(methylsulfanyl)oxolane [1]. A difference of +0.6 logP units between the propyl and ethyl analogs corresponds to a ~4-fold increase in octanol partitioning, which can significantly influence membrane permeability, metabolic stability, and off-target binding in medicinal chemistry programs.
Target: ~2.3 (ALOGPS)
Ethyl analog: ~1.7
Methyl analog: ~1.1
ΔlogP ≈ +0.6 (vs ethyl), +1.2 (vs methyl)
| Evidence Dimension | Predicted logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Approximately 2.3 (ALOGPS consensus prediction, ±0.3) |
| Comparator Or Baseline | 3-(Ethylsulfanyl)oxolane: approximately 1.7; 3-(Methylsulfanyl)oxolane: approximately 1.1 |
| Quantified Difference | ΔlogP = +0.6 vs. 3-(ethylsulfanyl)oxolane; ΔlogP = +1.2 vs. 3-(methylsulfanyl)oxolane |
| Conditions | Consensus logP prediction using ALOGPS 2.1; standard octanol–water system at 25 °C |
Why This Matters
For structure–activity relationship (SAR) studies or lead optimization programs, the increased lipophilicity of the propylsulfanyl analog can be used to fine-tune membrane permeability and in vivo distribution without altering the core oxolane scaffold.
- [1] ALOGPS 2.1 consensus logP prediction for 3-(propylsulfanyl)oxolane, 3-(ethylsulfanyl)oxolane, and 3-(methylsulfanyl)oxolane; estimates based on molecular structure input. View Source
